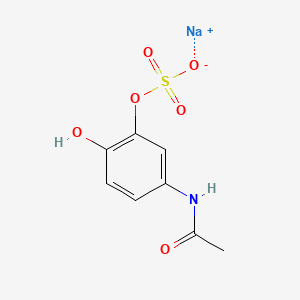![molecular formula C13H14N2O2 B1491729 1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1368424-09-2](/img/structure/B1491729.png)
1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid
説明
The compound “1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid” is related to Eltrombopag olamine, a drug used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) and in patients with chronic hepatitis C .
Synthesis Analysis
The synthesis of imidazole compounds is a broad field. The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon–carbon bonds, often used in the synthesis of imidazole compounds . Another approach involves the protodeboronation of alkyl boronic esters .
科学的研究の応用
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. These complexes demonstrate potential as fluorescence sensors for benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, showcasing their application in luminescence sensing (Shi et al., 2015).
Host for Anions
Imidazole containing bisphenol and its salts with dicarboxylic and mineral acids have been structurally characterized, demonstrating the ability of these compounds to form extensive hydrogen-bonded structures. This characteristic suggests their use as versatile hosts for anions, highlighting their potential in creating layered structures and anion encapsulation (Nath & Baruah, 2012).
Nonenzymatic Browning Reactions
Research has identified 1,3-Bis(carboxymethyl)imidazole and its dimethyl derivatives in model reaction mixtures, representing a new group of N-containing heterocyclic compounds. These findings contribute to our understanding of the formation of such compounds in systems containing amino acids and α-dicarbonyl compounds, which could have implications for food science and chemistry (Veĺišek et al., 1989).
Synthesis and Structural Analysis
A variety of studies have synthesized and analyzed the structure of derivatives of imidazole-4-carboxylic acids, demonstrating their potential in creating new compounds with unique properties. These include studies on the synthesis, crystal structure, and applications of these compounds in areas such as antimicrobial activity and material science, showcasing the versatility and broad application range of these chemical entities (Yural et al., 2018), (Bukowski & Janowiec, 1996).
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHDMWKQCUHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1491646.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)
![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)
![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)
![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

